(R)-2-((R)-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid

Description

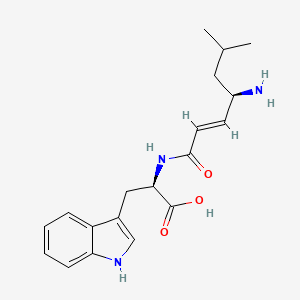

The compound “(R)-2-((R)-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid” is a chiral amino acid derivative featuring a β-substituted indole moiety and a branched aliphatic side chain. Its structure comprises:

- Core scaffold: A propanoic acid backbone with stereochemistry defined at the α-carbon (R-configuration).

- Indole substituent: A 1H-indol-3-yl group at the β-position, a common motif in bioactive molecules due to its aromatic and hydrogen-bonding capabilities.

- Side chain: An (R)-4-amino-6-methylhept-2-enamido group, characterized by an unsaturated heptene chain with a methyl branch at C6 and an amino group at C2.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., indole-containing amino acids and peptide derivatives) suggest relevance in drug design, particularly for targeting enzymes or receptors that recognize indole scaffolds .

Properties

Molecular Formula |

C19H25N3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2R)-2-[[(E,4R)-4-amino-6-methylhept-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C19H25N3O3/c1-12(2)9-14(20)7-8-18(23)22-17(19(24)25)10-13-11-21-16-6-4-3-5-15(13)16/h3-8,11-12,14,17,21H,9-10,20H2,1-2H3,(H,22,23)(H,24,25)/b8-7+/t14-,17+/m0/s1 |

InChI Key |

DVWWQJKRJUOAME-WMWLRVSLSA-N |

Isomeric SMILES |

CC(C)C[C@H](/C=C/C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C=CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the formation of the enamide group and the introduction of the chiral center. Key steps may include:

Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Enamide Formation: The enamide group can be introduced through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.

Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, or reduce nitro groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its indole moiety is particularly interesting due to its presence in many biologically active molecules, such as tryptophan and serotonin.

Medicine

In medicine, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as a precursor or analog to pharmaceutical agents, contributing to drug discovery and development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the enamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related indole-bearing amino acid derivatives are summarized below:

Table 1: Structural Comparison

Key Observations :

The Fmoc-L-Trp(2-SCF3)-OEt features a trifluoromethylthio group, which increases lipophilicity and resistance to oxidative degradation compared to the target’s aliphatic side chain.

Biological Implications: Compounds with sulfonamide (e.g., ) or thioxothiazolidin (e.g., ) groups often exhibit protease inhibition or antimicrobial activity due to their hydrogen-bonding and metal-chelating capabilities. The target compound’s amino-heptenamido group may instead favor interactions with amine-recognizing targets (e.g., kinases or GPCRs). The mercapto group in could enable covalent binding to cysteine residues in enzymes, a mechanism absent in the target compound.

Physicochemical Properties :

- Melting Points : The pyrazole-thioxothiazolidin derivative has a melting point of 120–122°C, likely due to its planar heterocycle and hydrogen-bonding capacity. The target compound’s melting point is unreported but may be lower due to its flexible aliphatic chain.

- Solubility : The 2-nitrobenzenesulfonamido derivative exhibits solvent-dependent crystallization, suggesting pH-sensitive solubility. The target compound’s carboxylic acid group may enhance aqueous solubility at physiological pH.

Synthetic Challenges: The target compound’s stereochemistry at C2 and C4 necessitates asymmetric synthesis or chiral resolution, akin to the methods used for D-tryptophan methyl ester .

Biological Activity

(R)-2-((R)-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

This structure features an indole moiety, which is known for its diverse biological properties, including anticancer activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical for tumor growth and proliferation.

- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells, thereby reducing tumor viability.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a controlled study, this compound was tested against several cancer cell lines, including Jurkat and K562. The results indicated that the compound exhibited a cytotoxic effect significantly greater than standard treatments like artemisinin. The IC50 values obtained were indicative of potent activity, suggesting its potential as an anticancer agent.

Case Study 2: Apoptotic Mechanisms

Further investigations into the apoptotic effects revealed that treatment with the compound led to increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins. Flow cytometry analysis demonstrated a marked increase in early and late apoptotic cells after exposure to the compound for 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.